molecular formula C13H11NO6 B3066608 2,5-Pyrrolidinedione, 1-[[2-(acetyloxy)benzoyl]oxy]- CAS No. 84388-73-8

2,5-Pyrrolidinedione, 1-[[2-(acetyloxy)benzoyl]oxy]-

Cat. No.: B3066608
CAS No.: 84388-73-8
M. Wt: 277.23 g/mol
InChI Key: SVLOWSQZBNSVQV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Pyrrolidinedione, 1-[[2-(acetyloxy)benzoyl]oxy]- involves the esterification of 2,5-pyrrolidinedione with 2-(acetyloxy)benzoic acid. The reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

2,5-Pyrrolidinedione, 1-[[2-(acetyloxy)benzoyl]oxy]- undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,5-pyrrolidinedione and 2-(acetyloxy)benzoic acid.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Substitution: Nucleophilic substitution reactions can occur at the ester group.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: 2,5-Pyrrolidinedione and 2-(acetyloxy)benzoic acid.

    Oxidation: Corresponding carboxylic acids.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Pyrrolidinedione, 1-[[2-(acetyloxy)benzoyl]oxy]- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of sunscreens and other personal care products due to its UV-absorbing properties.

Mechanism of Action

The mechanism by which 2,5-Pyrrolidinedione, 1-[[2-(acetyloxy)benzoyl]oxy]- exerts its effects involves the absorption of UV radiation. The compound absorbs UV light and undergoes a photochemical reaction that dissipates the energy as heat, thereby protecting the skin from UV-induced damage. The molecular targets include DNA and other cellular components that are susceptible to UV damage.

Comparison with Similar Compounds

Similar Compounds

    2,5-Pyrrolidinedione: A simpler analog without the acetyloxybenzoyl group.

    N-Hydroxysuccinimide: A related compound used in peptide synthesis.

    Succinimide: Another related compound with similar structural features.

Uniqueness

2,5-Pyrrolidinedione, 1-[[2-(acetyloxy)benzoyl]oxy]- is unique due to its specific UV-absorbing properties, making it particularly valuable in sunscreen formulations. Its structure allows it to effectively absorb and dissipate UV radiation, providing superior protection compared to some other similar compounds.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-acetyloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO6/c1-8(15)19-10-5-3-2-4-9(10)13(18)20-14-11(16)6-7-12(14)17/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLOWSQZBNSVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40413236
Record name 2,5-Pyrrolidinedione, 1-[[2-(acetyloxy)benzoyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40413236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84388-73-8
Record name 2,5-Pyrrolidinedione, 1-[[2-(acetyloxy)benzoyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40413236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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